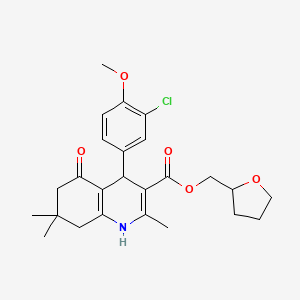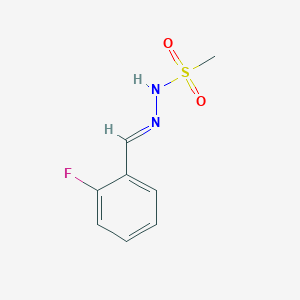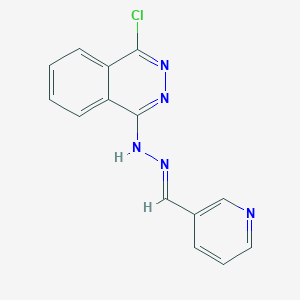
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide, also known as Fipronil, is a broad-spectrum insecticide that has been widely used in agriculture and veterinary medicine. The chemical structure of Fipronil consists of a phenylpyrazole ring and a vinyl group, which gives it unique properties as an insecticide. Fipronil acts on the central nervous system of insects, causing paralysis and death.
Mechanism of Action
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide acts on the central nervous system of insects by blocking the passage of chloride ions through the GABA receptor. This leads to hyperexcitation of the nervous system, causing paralysis and death of the insect.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been shown to have low toxicity to mammals, but it has been shown to have some negative effects on aquatic organisms. 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been found to accumulate in sediments and can persist in the environment for several years.
Advantages and Limitations for Lab Experiments
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been widely used in laboratory experiments to study the effects of insecticides on insects. It has been shown to be effective in controlling insect pests and has been used as a standard in many experiments. However, 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide can be expensive and may not be suitable for all experiments.
Future Directions
There are several future directions for research on 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide. One area of research is the development of new insecticides that are more effective and have lower environmental impacts. Another area of research is the study of the effects of 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide on non-target organisms, such as bees and other pollinators. Additionally, research could be conducted on the development of new formulations of 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide that are more stable and have longer residual activity.
Synthesis Methods
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,6-dinitrophenol with 4-isopropoxyaniline to form 4-chloro-2,6-dinitroaniline. The 4-chloro-2,6-dinitroaniline is then reacted with 4-fluoroaniline and acryloyl chloride to form 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide.
Scientific Research Applications
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been extensively studied for its insecticidal properties and has been shown to be effective against a wide range of insect pests. It has been used in the control of agricultural pests such as ants, beetles, and termites, as well as in the control of fleas and ticks in dogs and cats.
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13(2)22-17-10-8-16(9-11-17)20-18(21)12-5-14-3-6-15(19)7-4-14/h3-13H,1-2H3,(H,20,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYRREZKXKHKIW-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)
![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)
![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)


![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)
![ethyl 8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5563011.png)
![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)